Dexisometheptene
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Overview
Description
Dexisometheptene mucate is a sympathomimetic amine that is under investigation for its potential use in treating tension-type headaches. It is known for its vasoconstricting properties, which means it can cause the narrowing of blood vessels. This compound is a stereoisomer of isometheptene, which has been used in the treatment of migraines and tension headaches .
Preparation Methods
The synthesis of dexisometheptene mucate involves the preparation of its precursor, isometheptene. Isometheptene is synthesized through a series of chemical reactions starting from heptanal. The key steps include:
Aldol Condensation: Heptanal undergoes aldol condensation to form 2-heptenal.
Reduction: 2-heptenal is reduced to 2-heptanol.
Amination: 2-heptanol is then aminated to form isometheptene.
Resolution: The racemic mixture of isometheptene is resolved to obtain the ®-isomer, this compound.
Chemical Reactions Analysis
Dexisometheptene mucate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dexisometheptene mucate is primarily being investigated for its potential in treating tension-type headaches. Clinical trials have shown that it may offer a non-narcotic alternative for headache relief, which is significant given the prevalence of tension-type headaches . Additionally, its vasoconstricting properties make it a candidate for research in other vascular-related conditions.
In chemistry, this compound mucate can be used as a model compound to study the effects of stereoisomerism on biological activity. In biology and medicine, it is being explored for its potential therapeutic effects and mechanisms of action .
Mechanism of Action
The mechanism of action of dexisometheptene mucate involves its interaction with the sympathetic nervous system. It activates adrenergic receptors, leading to the release of epinephrine and norepinephrine. These neurotransmitters cause smooth muscle contraction, resulting in vasoconstriction. This action helps alleviate headache symptoms by reducing blood flow to the affected areas .
Comparison with Similar Compounds
Dexisometheptene mucate is similar to other sympathomimetic amines such as:
Isometheptene: The parent compound, used for migraines and tension headaches.
Heptaminol: Another vasoconstrictor used for similar indications.
Methylhexanamine: A stimulant with vasoconstricting properties.
Tuaminoheptane: Used as a nasal decongestant due to its vasoconstricting effects
What sets this compound mucate apart is its stereoisomerism, which may result in different pharmacological effects and potentially fewer side effects compared to its racemic mixture .
Properties
CAS No. |
1620401-56-0 |
---|---|
Molecular Formula |
C24H48N2O8 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2R)-N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1 |
InChI Key |
WSXKZIDINJKWPM-QIVNROIFSA-N |
SMILES |
CC(CCC=C(C)C)NC |
Isomeric SMILES |
C[C@H](CCC=C(C)C)NC.C[C@H](CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Canonical SMILES |
CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dexisometheptene; (R)-Isometheptene; TNX-201; TNX201; TNX 201 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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